

### literature review of NRX-103095's effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | NRX-103095 |           |  |  |
| Cat. No.:            | B10854704  | Get Quote |  |  |

An important clarification regarding the subject of this review is necessary. Initial searches for "NRX-103095" revealed it to be a preclinical research compound, an enhancer of the  $\beta$ -catenin: $\beta$ -TrCP interaction, with limited publicly available data on its in vivo effectiveness or comparative studies.[1][2][3][4] Conversely, extensive clinical trial data is available for NRX-101, a product of NRx Pharmaceuticals, which is being investigated for the treatment of severe bipolar depression with acute suicidal ideation and behavior.[5][6][7] Given the request for a comparison guide with experimental and clinical data, this review will focus on NRX-101.

### **Literature Review of NRX-101's Effectiveness**

NRX-101 is an investigational oral fixed-dose combination of D-cycloserine (DCS), a partial agonist at the NMDA receptor, and lurasidone, an atypical antipsychotic. It has received Breakthrough Therapy Designation and a Special Protocol Assessment from the U.S. Food and Drug Administration (FDA) for the treatment of severe bipolar depression with acute suicidal ideation and behavior.[5]

### **Clinical Efficacy**

NRX-101 has been evaluated in several clinical trials, most notably the Phase 2 STABIL-B study and a subsequent Phase 3 trial. These studies have compared the efficacy and safety of NRX-101 against lurasidone, a standard-of-care treatment.

A key finding from a recently completed clinical trial involving 91 participants with suicidal bipolar depression demonstrated that NRX-101 and lurasidone had comparable antidepressant effects, with both showing a greater than 50% response in treating depression.[6] While not



statistically significant, a 33% sustained decrease in suicidality was observed favoring NRX-101.[6]

### **Safety Profile**

A significant advantage of NRX-101 appears to be its safety profile, particularly concerning akathisia, a movement disorder characterized by a feeling of inner restlessness and a compelling need to be in constant motion. Akathisia is a known side effect of many antidepressants and is linked to an increased risk of suicide.[6]

In a head-to-head comparison with lurasidone, NRX-101 demonstrated a mean 76% reduction in symptoms of akathisia, a statistically significant finding (p=0.025).[6] The incidence of akathisia in patients treated with NRX-101 was 2%, compared to 11% in those treated with lurasidone.[6] Based on these safety findings, NRx Pharmaceuticals plans to seek accelerated approval for NRX-101.[6][8]

### **Comparison with Alternatives**

The primary comparators for NRX-101 in clinical trials have been lurasidone and, in the context of rapid-acting antidepressants for suicidal ideation, ketamine.

| Parameter                    | NRX-101                                                    | Lurasidone                                                           | Ketamine (IV)                                                                 |
|------------------------------|------------------------------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Antidepressant<br>Efficacy   | Comparable to lurasidone (>50% response)[6]                | Standard of care,<br>effective in treating<br>bipolar depression[6]  | Rapid and significant reduction in depression scores                          |
| Anti-suicidality<br>Efficacy | 33% sustained decrease (not statistically significant) [6] | Less effective than NRX-101 in sustained reduction of suicidality[6] | Statistically significant improvement in suicidal ideation within 24 hours[9] |
| Key Safety Finding           | 76% mean reduction in akathisia symptoms vs. lurasidone[6] | Higher incidence of akathisia (11%)[6]                               | Psychotomimetic side effects, potential for abuse                             |
| Administration               | Oral                                                       | Oral                                                                 | Intravenous infusion                                                          |



# Experimental Protocols Phase 3 Clinical Trial of NRX-101 in Severe Bipolar Depression with Acute Suicidal Ideation and Behavior (SBD-ASIB)

- Objective: To evaluate the efficacy and safety of NRX-101 compared to lurasidone in patients with SBD-ASIB.
- Design: A multicenter, randomized, double-blind, active-controlled clinical trial.
- Participants: 91 individuals diagnosed with severe bipolar depression and exhibiting acute suicidal ideation and behavior.[6]
- Intervention: Participants were randomized to receive either NRX-101 or lurasidone.
- Primary Endpoints:
  - Change from baseline in depression severity scores (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS).
  - Change from baseline in suicidality scores (e.g., Columbia-Suicide Severity Rating Scale -C-SSRS).
- Key Safety Endpoint: Incidence and severity of akathisia, measured using a standardized rating scale.[6]
- Compliance Monitoring: Electronic compliance monitoring was utilized to enhance adherence to the treatment regimen.[5]

## Signaling Pathways and Experimental Workflow Proposed Mechanism of Action of NRX-101

The therapeutic effect of NRX-101 is believed to be mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor by its D-cycloserine component. This is thought to restore synaptic plasticity and alleviate depressive symptoms. The lurasidone component acts as a



serotonin and dopamine receptor antagonist, contributing to the overall antidepressant and mood-stabilizing effects.



Click to download full resolution via product page

Caption: Proposed mechanism of NRX-101 in bipolar depression.

### **Clinical Trial Workflow**

The following diagram illustrates a typical workflow for the clinical trials of NRX-101.





Click to download full resolution via product page

Caption: A simplified workflow for a randomized controlled trial of NRX-101.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. NRX-103095 DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 4. NRX-103095|COA [dcchemicals.com]
- 5. NRx Pharmaceuticals Initiates Phase 3 Trial Treating Patients with Bipolar Depression with Acute Suicidality First Clinical Site Contracted [prnewswire.com]
- 6. NRx Pharmaceuticals (Nasdaq:NRXP) Announces Final Clinical Trial Results: Superior Safety Combined with Similar Efficacy in the Trial of NRX-101 Compared to Lurasidone in Suicidal Bipolar Depression [prnewswire.com]
- 7. NRx Pharmaceuticals We Bring Hope to Life [nrxpharma.com]
- 8. Final Clinical Trial Results Show Superior Safety and Efficacy for NRX-101; Plans to Seek Accelerated Approval for Bipolar Depression and Schizophrenia: NRx Pharmaceuticals, Inc. (Nasdaq: NRXP) [barchart.com]
- 9. sec.gov [sec.gov]
- To cite this document: BenchChem. [literature review of NRX-103095's effectiveness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854704#literature-review-of-nrx-103095-s-effectiveness]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com